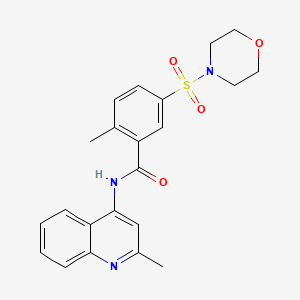![molecular formula C22H18Cl2N2O3 B7464879 [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders.
Mechanism of Action
The precise mechanism of action of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is not well understood. However, it is believed to exert its effects by modulating the activity of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include increasing levels of acetylcholine, reducing levels of amyloid beta, and protecting against oxidative stress and inflammation. [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has also been shown to improve mitochondrial function and increase cellular energy production, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic effects. However, one limitation of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate is that its mechanism of action is not well understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, the mixed results from clinical trials in humans suggest that [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate may not be effective in all patient populations.
Future Directions
There are several future directions for research on [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate. One area of focus is to better understand its mechanism of action and how it exerts its neuroprotective effects. This could involve studying its effects on specific neurotransmitter systems or investigating its antioxidant and anti-inflammatory properties. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as multiple sclerosis or traumatic brain injury. Additionally, further clinical trials in humans are needed to determine the efficacy of [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate in specific patient populations.
Synthesis Methods
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with acetic anhydride to form 3,5-dichloro-N-acetylaniline. This intermediate is then reacted with 9-amino-1,2,3,4-tetrahydroacridine-1-carboxylic acid to form [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate. The overall synthesis method is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, [2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate has been shown to improve cognitive function, reduce motor deficits, and protect against neuronal damage. However, clinical trials in humans have yielded mixed results, with some studies showing no significant benefit and others showing modest improvements in cognitive function.
properties
IUPAC Name |
[2-(3,5-dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-13-9-14(24)11-15(10-13)25-20(27)12-29-22(28)21-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)21/h1,3,5,7,9-11H,2,4,6,8,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDNLPYXWSTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
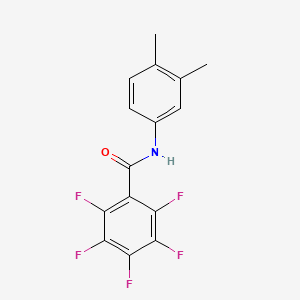
![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
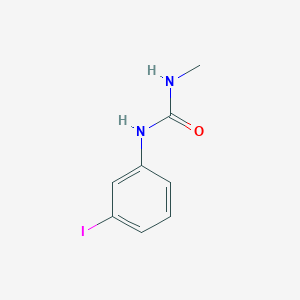
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
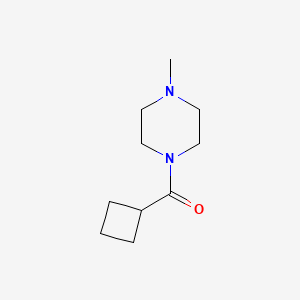
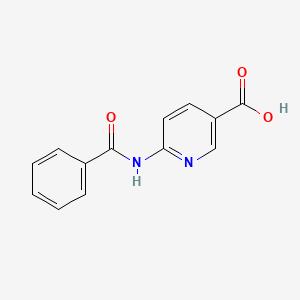
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)

